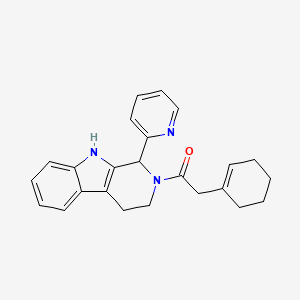
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CHA-βC, is a beta-carboline derivative that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors, enzymes, and ion channels. It has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation and addiction. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compoundβC has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. It also has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation. Additionally, it has been shown to modulate the activity of various enzymes and ion channels, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific molecular targets.
Orientations Futures
There are several potential future directions for research on 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC. One area of interest is the development of more potent and selective analogs of this compoundβC, which may have improved therapeutic properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the therapeutic effects of this compoundβC. Additionally, there is interest in exploring the potential applications of this compoundβC in other fields, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC can be synthesized through a multi-step process involving the condensation of 2-pyridinecarboxaldehyde with cyclohex-2-en-1-one, followed by reaction with tryptamine and reduction of the resulting imine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has been studied for its potential therapeutic applications in various fields, including neuropharmacology, cancer research, and drug addiction. In neuropharmacology, this compoundβC has been shown to have neuroprotective and neurorestorative effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compoundβC has been shown to have anti-tumor and anti-metastatic properties, making it a potential candidate for cancer therapy. In drug addiction research, this compoundβC has been shown to have anti-addictive properties, making it a potential candidate for the treatment of drug addiction.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-1-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-22(16-17-8-2-1-3-9-17)27-15-13-19-18-10-4-5-11-20(18)26-23(19)24(27)21-12-6-7-14-25-21/h4-8,10-12,14,24,26H,1-3,9,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKTBRVFQDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
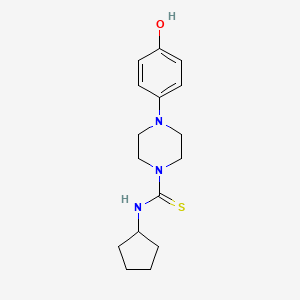
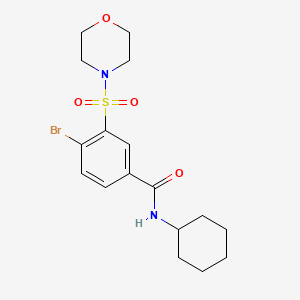
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
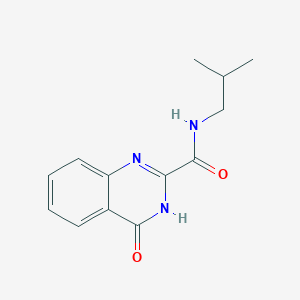
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
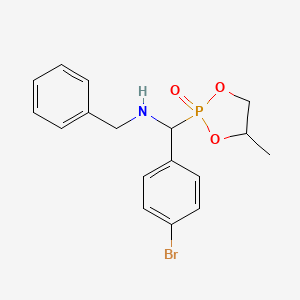
![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)